molecular formula C22H27NO5 B4002251 4-Benzyl-1-(2-phenoxyethyl)piperidine;oxalic acid

4-Benzyl-1-(2-phenoxyethyl)piperidine;oxalic acid

Cat. No.: B4002251
M. Wt: 385.5 g/mol
InChI Key: JBQLZLFPXBXLFP-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-phenoxyethyl)piperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(2-phenoxyethyl)piperidine typically involves the reaction of 4-benzylpiperidine with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2-phenoxyethyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-Benzyl-1-(2-phenoxyethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-phenoxyethyl)piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a modulator of dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analogue that lacks the phenoxyethyl group.

    1-(2-Phenoxyethyl)piperidine: Similar structure but without the benzyl substitution.

    4-(2-Morpholinoethoxy)benzaldehyde: Another compound with a phenoxyethyl group but different core structure.

Uniqueness

4-Benzyl-1-(2-phenoxyethyl)piperidine stands out due to its dual substitution on the piperidine ring, which imparts unique chemical and biological properties. This dual substitution allows for more diverse interactions with molecular targets, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-benzyl-1-(2-phenoxyethyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.C2H2O4/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20;3-1(4)2(5)6/h1-10,19H,11-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQLZLFPXBXLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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